Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . This compound is particularly interesting due to its unique structure, which includes a trifluoromethyl group and a methoxyethylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate with 2-methoxyethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxyethylamino group, which can enhance its solubility and bioavailability. This makes it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C10H13F3N2O3S |
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Molecular Weight |
298.28 g/mol |
IUPAC Name |
ethyl 2-(2-methoxyethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H13F3N2O3S/c1-3-18-8(16)6-7(10(11,12)13)15-9(19-6)14-4-5-17-2/h3-5H2,1-2H3,(H,14,15) |
InChI Key |
RJUSDUDNDKPQNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCCOC)C(F)(F)F |
Origin of Product |
United States |
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